molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B083562
CAS RN: 13797-77-8
M. Wt: 181.22 g/mol
InChI Key: LLPVJZMTIYQTGU-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

In a 500 ml, 3-neck flask equipped with a mechanical stirrer, dropping funnel and thermometer, acetic acid (100 mL) was added and cooled in an ice bath. Potassium thiocyanate (40 g, 412 mmol) and 6-methoxypyridin-3-amine (6.2 g, 49.9 mmol) were added to the reaction mixture. The reaction was cooled in an ice-salt bath until the reaction temperature reached <0° C. A solution of bromine (8 mL, 156 mmol) in acetic acid (30.0 mL) was added dropwise over 2 hours at a rate that maintained the reaction temperature <0° C. Mechanical stirring was required. After the addition was complete, the mixture was left to stir and allowed to slowly warm to room temperature overnight. Water (30 mL) was then added and the mixture was heated to 85° C. in an oil bath. This mixture was then filtered while still hot. The orange filter cake was returned to the reaction flask, and an additional 50 ml acetic acid was added. The mixture was heated again to 85° C., and then filtered while still hot once more. The combined filtrates were cooled in an ice bath and neutralized to pH 8 with conc. ammonium hydroxide. A purple precipitate formed which was then collected by filtration to afford 5 g of crude material. This crude material was recrystallized from methanol (40 mL) to yield 5-methoxythiazolo[5,4-b]pyridin-2-amine (3 g, 16.55 mmol, 33.1% yield) as purple crystals. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.60 (1 H, d, J=8.42 Hz), 7.41 (2 H, s), 6.67 (1 H, d, J=8.78 Hz), 3.81 (3 H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[CH3:5][O:6][C:7]1[N:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.BrBr.O>C(O)(=O)C>[CH3:5][O:6][C:7]1[N:12]=[C:11]2[S:1][C:2]([NH2:3])=[N:13][C:10]2=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(C=N1)N
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml, 3-neck flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice-salt bath until the reaction temperature
CUSTOM
Type
CUSTOM
Details
reached <0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature <0° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85° C. in an oil bath
FILTRATION
Type
FILTRATION
Details
This mixture was then filtered while still hot
ADDITION
Type
ADDITION
Details
an additional 50 ml acetic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated again to 85° C.
FILTRATION
Type
FILTRATION
Details
filtered while still hot once more
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates were cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A purple precipitate formed which
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
CUSTOM
Type
CUSTOM
Details
to afford 5 g of crude material
CUSTOM
Type
CUSTOM
Details
This crude material was recrystallized from methanol (40 mL)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)SC(=N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.55 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 33.1%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.